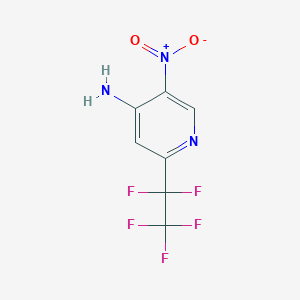

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine

Description

Properties

IUPAC Name |

5-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N3O2/c8-6(9,7(10,11)12)5-1-3(13)4(2-14-5)15(16)17/h1-2H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWFBMPVKSDYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Microreactor Nitration Method

- Process: Two reaction liquids are prepared:

- Reaction liquid I: 2-aminopyridine dissolved in an organic solvent.

- Reaction liquid II: Mixture of concentrated nitric acid and concentrated sulfuric acid.

- These liquids are pumped into a microreactor maintained at 20–60°C under atmospheric pressure.

- After reaction completion, the product is isolated and purified to yield 5-nitro-2-aminopyridine as a yellow solid.

- Advantages: Short reaction time, high yield, improved safety, low cost, and environmentally friendly compared to traditional batch nitration.

- Reference: CN104447522A and CN104447522B patents describe this method in detail.

One-Pot Nitration-Diazotization Method

- Process:

- 2-aminopyridine is added to concentrated sulfuric acid at 10–20°C.

- Concentrated nitric acid is added, and the mixture is stirred at 40–50°C for nitration.

- The reaction mixture is quenched in water at 0–10°C, followed by dropwise addition of sodium nitrite solution for diazotization.

- Ammonia water is added to adjust acidity, and the product is filtered and dried.

- Advantages:

- Combines nitration and diazotization in one pot, reducing waste and simplifying purification.

- Avoids independent isomer purification by acid concentration control.

- Reference: CN112745259A patent outlines this method for 2-hydroxy-5-nitropyridine, which is chemically related and adaptable.

Introduction of the Pentafluoroethyl Group

The pentafluoroethyl substituent at the 2-position of the pyridine ring is less commonly reported but can be introduced via nucleophilic substitution or cross-coupling reactions on appropriately functionalized pyridine intermediates.

Fluoroalkylation via Nucleophilic Substitution

- Starting from 2-halopyridines (e.g., 2-chloropyridine derivatives), pentafluoroethyl groups can be introduced using pentafluoroethyl nucleophiles or reagents under controlled conditions.

- This step typically requires:

- Activation of the halogen leaving group.

- Use of copper or palladium catalysts for cross-coupling reactions.

- While specific methods for pentafluoroethylation on nitroaminopyridines are limited, analogous procedures for trifluoromethylation and other fluoroalkylations provide a methodological framework.

Chlorination and Subsequent Fluoroalkylation

- Preparation of 2-chloro-5-nitropyridine is a common intermediate step:

- 2-amino-5-nitropyridine is diazotized and hydrolyzed to 2-hydroxy-5-nitropyridine.

- This is then chlorinated using reagents such as phosphorus oxychloride in the presence of N,N-diethyl aniline at 120–125°C to yield 2-chloro-5-nitropyridine.

- The 2-chloro substituent can be displaced by pentafluoroethyl nucleophiles in subsequent steps.

- Reference: CN102040554A patent details this chlorination process with yields around 77%.

Amination at the 4-Position

The amino group at the 4-position (pyridin-4-amine) can be introduced or retained depending on the starting material and reaction sequence:

- Amination can be achieved by nucleophilic aromatic substitution on halogenated nitropyridines or by reduction of nitro groups followed by selective functionalization.

- Protection/deprotection strategies may be employed to control regioselectivity.

- Existing methods for related compounds (e.g., 4-fluoro-2-methoxy-5-nitroaniline) involve nitration, methoxylation, and amination steps with careful control of reaction conditions.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Considerations

- Reaction Efficiency: Microreactor-based nitration offers superior control and safety, reducing side reactions and waste compared to batch processes.

- Environmental Impact: One-pot methods combining nitration and diazotization reduce water usage and chemical waste.

- Yield Optimization: Chlorination and subsequent substitution steps require precise temperature control and stoichiometry to maximize yield and minimize by-products.

- Scalability: The described methods, especially continuous flow nitration, are amenable to scale-up for industrial production.

- Pentafluoroethyl Group Introduction: Due to the electron-withdrawing nature of the nitro group and the sensitivity of fluoroalkyl reagents, reaction conditions must be carefully optimized to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Amino-2-(pentafluoroethyl)pyridin-4-amine.

Substitution: Derivatives with different substituents replacing the amine group.

Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine serves as an intermediate in the synthesis of novel fluoroquinolone antibiotics. These antibiotics are effective against a range of infections, including urinary tract infections and gonorrhea, due to their potent antimicrobial properties. The compound's structure allows for modifications that enhance its efficacy and reduce toxicity, making it a valuable candidate for drug development .

Cognitive Disorders Treatment

Research indicates that derivatives of this compound can act as AMPA receptor modulators, which are potential treatments for cognitive disorders such as schizophrenia and Parkinson's disease. The ability to synthesize various analogs with different substituents allows for the exploration of their pharmacological profiles .

Agricultural Applications

Pesticide Development

The compound is also explored for its use in developing agricultural chemicals. Its fluorinated structure contributes to the stability and efficacy of pesticides, making them more effective against pests while minimizing environmental impact. The synthesis of derivatives that can act as fungicides or herbicides is a key area of research .

Materials Science

Fluorinated Polymers

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine can be utilized in the production of fluorinated polymers, which exhibit unique properties such as chemical resistance and thermal stability. These materials are essential in various industrial applications, including coatings and electronic components .

Synthesis Techniques

The preparation methods for 5-nitro-2-(pentafluoroethyl)pyridin-4-amine have evolved to enhance yield and reduce environmental impact. Notably, microreactor technology has been employed to improve reaction efficiency and safety during synthesis. This method allows for continuous production with minimal waste generation, aligning with green chemistry principles .

Case Studies

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with target molecules. The pentafluoroethyl group contributes to the compound’s lipophilicity and can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-nitro-2-(pentafluoroethyl)pyridin-4-amine with similar compounds:

Notes:

Biological Activity

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine is a specialized organic compound notable for its unique structural features, which include a nitro group and a pentafluoroethyl substituent attached to a pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Antimicrobial Properties

Research indicates that compounds similar to 5-nitro-2-(pentafluoroethyl)pyridin-4-amine exhibit significant antimicrobial activity . The presence of the nitro group is often associated with increased biological activity due to its ability to participate in redox reactions and interact with biological macromolecules. For instance, nitroaromatic compounds have been shown to inhibit bacterial growth by disrupting cellular processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 5-Nitropyridin-2-amine | Bactericidal | 12.5 |

| 2-Fluoro-5-nitropyridine | Antifungal | 15.0 |

| N-(5-Nitrobenzylidene)-pyridine | Antibacterial | 8.0 |

Anticancer Activity

In addition to antimicrobial properties, 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine has been studied for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study investigating the effects of various nitropyridine derivatives on cancer cell lines demonstrated that compounds with similar structures to 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine showed promising results against human cancer cell lines, including:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine | 10.0 |

| HeLa (Cervical Cancer) | Similar Nitropyridine Derivative | 9.0 |

The exact mechanism of action for 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine remains under investigation. However, compounds with nitro groups often exert their effects through the generation of reactive nitrogen species (RNS), which can lead to oxidative stress in cells, ultimately triggering apoptosis in cancerous cells or inhibiting microbial growth.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine typically involves methods such as transition metal-catalyzed reactions or microwave-assisted techniques to enhance yields. Understanding the structure-activity relationships (SAR) is crucial for optimizing its biological activity.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Observed Effect |

|---|---|

| Nitro Group | Increases reactivity and bioactivity |

| Pentafluoroethyl Substituent | Enhances solubility and stability |

Q & A

Q. What are the common synthetic routes for preparing 5-nitro-2-(pentafluoroethyl)pyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination of precursor pyridine derivatives. For example, nucleophilic substitution using pentafluoropyridine with sodium azide or amines under controlled conditions (e.g., anhydrous solvents like THF, temperatures between 0–60°C) can introduce functional groups . Optimization includes adjusting stoichiometry, catalysts (e.g., NaH for deprotonation ), and reaction time to improve yields.

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pentafluoropyridine | Sodium azide | DMF | 25 | 60–70 | |

| 2-Chloro-5-methylpyridine | NH₃ (gas) | EtOH | 100 | 55–65 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹⁹F NMR identifies substituent positions and confirms nitro/pentafluoroethyl groups. For example, ¹⁹F NMR distinguishes CF₃/CF₂ signals .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, especially for analyzing nitro group orientation and steric effects .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectroscopic assignments be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Strategies include:

- Repetition under inert atmospheres to exclude moisture/oxygen interference.

- DFT calculations to predict NMR chemical shifts and compare with experimental data .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks, distinguishing isomers or byproducts .

Q. What computational approaches are effective for predicting the compound’s reactivity or supramolecular interactions?

- Methodological Answer :

Q. Table 2: Computational Parameters for Structural Analysis

| Software | Method | Basis Set | Application | Reference |

|---|---|---|---|---|

| GROMACS | MD | CHARMM36 | Interlayer arrangement | |

| Gaussian | DFT | B3LYP/6-31G* | Reactivity prediction |

Q. How can substituent effects (e.g., nitro vs. pentafluoroethyl) be systematically studied in pyridine derivatives?

- Methodological Answer :

- Stepwise functionalization : Synthesize analogs with single substituents (e.g., 2-pentafluoroethylpyridine vs. 5-nitropyridine) to isolate electronic/steric contributions.

- Kinetic studies : Compare reaction rates in SNAr (nucleophilic aromatic substitution) using Hammett plots to quantify substituent effects .

Data Contradiction Analysis

Q. Why might crystallographic data show unexpected bond angles in the nitro group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.